6-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
6-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile: is a complex organic compound that features a unique combination of chemical groups. Known for its potential applications in various fields, the compound combines a cyclopropyl-thiadiazole unit with a pyrrolopyrrol framework, ending in a pyridine carbonitrile moiety. This configuration affords it specific properties making it an intriguing subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the formation of the 3-cyclopropyl-1,2,4-thiadiazole group. This can be achieved through cyclization reactions involving appropriate precursor molecules under controlled conditions. The intermediate product is then subjected to a reaction with an octahydropyrrolo[2,3-c]pyrrole scaffold. Finally, the assembly of the pyridine-3-carbonitrile group concludes the synthesis, ensuring the correct alignment of all functional groups.
Industrial Production Methods: Industrial-scale production demands optimization of the reaction conditions to ensure high yield and purity. This involves precise control over reaction parameters such as temperature, pressure, and pH, alongside the use of catalysts to expedite the process. Advanced techniques like flow chemistry might be employed to streamline the synthesis and reduce costs.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Where the thiadiazole moiety may be susceptible to oxidative conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can alter the carbonitrile group, converting it into different functional groups such as primary amines.
Substitution: The aromatic pyridine ring can participate in electrophilic substitution reactions, introducing new substituents to modify the compound's properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Electrophilic substitution often uses catalysts like Lewis acids or bases to enhance reactivity.
Major Products: The products of these reactions vary, but may include sulfone derivatives (oxidation), primary amines (reduction), and substituted pyridine derivatives (substitution).
Scientific Research Applications
This compound has vast potential in several research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, serving as a building block for novel organic compounds.
Biology: Investigated for its biological activity, particularly in enzyme inhibition studies where it may interact with specific enzymes and alter their function.
Medicine: Potentially used in drug discovery, especially in developing new therapies targeting specific biological pathways. Its unique structure allows for specific interactions with biomolecules.
Industry: Applied in material science for creating specialized polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The exact mechanism of action is intricate and depends on the context of its use. Generally, the compound interacts with molecular targets via its multiple functional groups. For instance, the thiadiazole ring might form hydrogen bonds or π-π interactions with biological targets, while the pyridine moiety could engage in metal coordination or aromatic stacking. These interactions modulate the activity of proteins or enzymes, thereby exerting biological effects.
Comparison with Similar Compounds
4-(1,2,4-thiadiazol-5-yl)pyridine: Features a similar thiadiazole-pyridine structure but lacks the complex pyrrolopyrrol scaffold.
Cyclopropyl-thiadiazole derivatives: Share the cyclopropyl-thiadiazole moiety but may differ significantly in their remaining structure.
Pyrrolopyrrol derivatives: Similar in their core structure but without the attached thiadiazole or pyridine-carbonitrile groups.
The unique configuration of 6-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile grants it specific chemical reactivity and biological activity, making it a valuable compound for further study and application.
Now that we’ve covered the basics and not-so-basics, what's next on the agenda for our research expedition?
Properties
IUPAC Name |
6-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c18-7-11-1-4-15(19-8-11)22-9-13-5-6-23(14(13)10-22)17-20-16(21-24-17)12-2-3-12/h1,4,8,12-14H,2-3,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOYBWJPGPXMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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